Patent-Defined Intermediacy: Exclusive Presence in Granted HCV Inhibitor Patents vs. Non-Methylated Analog
The (R)-configured target compound is explicitly recited as an intermediate in the synthesis of clinical-stage HCV NS5A inhibitors in US9066694B2 (Paragraphs 0288–0289) and US9212168B2 (Paragraphs 0321–0322) [1]. The des-methyl analog 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 201809-22-5) does not appear in the intermediate claims of these patents. This means that only the (R)-2-methyl-substituted compound provides the requisite stereochemical and steric features for the convergent assembly of the final drug substance.
| Evidence Dimension | Presence in granted HCV inhibitor patent intermediate claims |
|---|---|
| Target Compound Data | Cited in US9066694B2 (Para. 0288-0289) and US9212168B2 (Para. 0321-0322) as a synthetic intermediate |
| Comparator Or Baseline | Des-methyl analog (CAS 201809-22-5): not cited in these patent intermediate claims |
| Quantified Difference | Target compound: 2 independent patent family citations; Comparator: 0 citations |
| Conditions | Patent document analysis – US9066694B2 and US9212168B2 (Theravance Biopharma) |
Why This Matters
For procurement supporting cGMP or patent-protected synthetic routes, only the patent-cited intermediate provides regulatory and intellectual property continuity.
- [1] McKinnell, R. M. et al. Hepatitis C virus inhibitors. US Patent 9,066,944 B2 (granted 2015) and US Patent 9,212,168 B2 (granted 2015). Paragraphs 0288-0289 and 0321-0322. View Source
